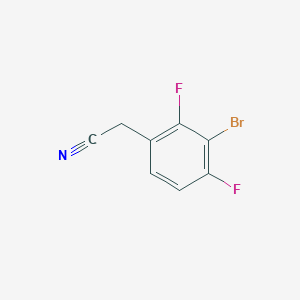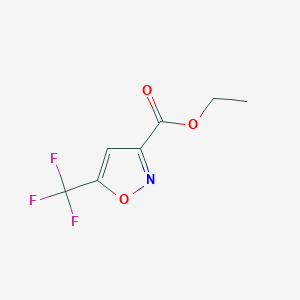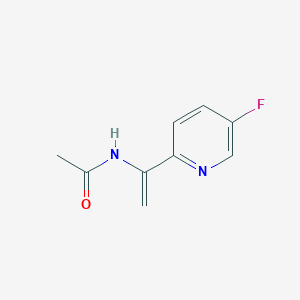
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Overview
Description
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a synthetic organic compound that features a pyridine ring substituted with an amino group at the 6-position and an azetidine ring substituted with a hydroxyl group at the 3-position
Mechanism of Action
Target of Action
A structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Biochemical Pathways
coli .
Pharmacokinetics
The structurally similar compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, has unspecified absorption, distribution, metabolism, and elimination properties .
Result of Action
Based on the target of the related compound, it may have antibacterial effects by inhibiting a key enzyme in bacterial fatty acid synthesis .
Biochemical Analysis
Biochemical Properties
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with myeloperoxidase (MPO), a leukocyte-derived redox enzyme, inhibiting its activity . This interaction is crucial as MPO is involved in oxidative stress and damage in inflammatory states. Additionally, this compound has been found to interact with the mammalian target of rapamycin (mTOR), a key element in the PI3K/AKT/mTOR signal transduction pathway . This interaction affects various cellular processes, including proliferation, growth, and metabolism.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit mTOR activity, leading to reduced cellular growth and induced apoptosis in cancer cells . This compound also affects the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. Furthermore, this compound has been shown to down-regulate the expression of UHRF1, a protein involved in DNA methylation and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent, irreversible inhibitor of myeloperoxidase (MPO), blocking its activity in human plasma and preventing MPO-dependent vasomotor dysfunction . Additionally, this compound inhibits mTOR by binding to its active site, thereby disrupting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time Studies have shown that this compound exhibits stability and maintains its activity over extended periodsIn vitro studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit MPO activity and reduce oxidative stress without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and damage to tissues. Studies in animal models have highlighted the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cellular metabolism and energy homeostasis . Additionally, this compound’s metabolic stability and plasma exposure have been found to be significantly improved compared to other similar compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to exhibit high oral bioavailability and efficient distribution within the body . Its localization and accumulation in specific tissues are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and exerts its effects . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 6-aminopyridine derivatives, which are then subjected to various chemical transformations to introduce the azetidine ring and the hydroxyl group.
Starting Material Preparation: The synthesis begins with 6-aminopyridine, which is commercially available or can be synthesized from pyridine through nitration, reduction, and amination steps.
Formation of Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols or aziridines.
Hydroxyl Group Introduction: The hydroxyl group at the 3-position of the azetidine ring can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or hydrogenated derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors in various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol: Unique due to the presence of both an azetidine ring and a hydroxyl group.
6-Aminopyridine Derivatives: Similar in having the amino group on the pyridine ring but lacking the azetidine ring.
Azetidine Derivatives: Similar in having the azetidine ring but lacking the pyridine ring or the specific substitution pattern.
Uniqueness: this compound is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and other scientific research areas.
Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRBJKAFGFOQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CN=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)



![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)







![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)

